molecular formula C9H7BrClN3O2 B1399151 Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1138513-35-5

Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1399151
CAS No.: 1138513-35-5
M. Wt: 304.53 g/mol
InChI Key: URAQTZBKDVRUNN-UHFFFAOYSA-N
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Description

Structural Significance of Pyrazolo[1,5-a]Pyrimidine Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system comprising pyrazole and pyrimidine rings. Its planar, rigid structure enables strong π-π stacking interactions with biological targets, while the nitrogen-rich architecture facilitates hydrogen bonding and dipole interactions. Key substitution positions (C3, C5, C6, and C7) allow for tailored modifications to optimize binding affinity, selectivity, and metabolic stability (Table 1).

Table 1: Impact of Substitution Patterns on Biological Activity

Position Common Substituents Biological Activity Examples
C3 Halogens (Br, Cl) Enhanced kinase inhibition Ethyl 3-bromo-7-chloro derivative
C5 Aryl groups, amines Anticancer activity 5-Phenyl derivatives
C6 Carboxylates, esters Improved solubility Ethyl carboxylate
C7 Halogens (Cl) Electrophilic reactivity 7-Chloro derivatives

The introduction of halogens at C3 and C7, as seen in ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate, enhances electron-withdrawing effects, stabilizing the molecule and improving interactions with hydrophobic protein pockets. The ethyl carboxylate group at C6 further increases solubility, making the compound suitable for pharmacokinetic optimization.

Historical Development of Halogen-Substituted Pyrazolo[1,5-a]Pyrimidine Derivatives

The synthesis of halogenated pyrazolo[1,5-a]pyrimidines has evolved significantly since the early 2000s. Initial methods relied on electrophilic halogenation using reagents like N-halosuccinimide (NXS), which required harsh conditions and produced moderate yields. Breakthroughs in oxidative halogenation, particularly the use of NaX-K₂S₂O₈ systems in aqueous media, enabled efficient one-pot synthesis of 3-halo derivatives (Table 2).

Table 2: Key Advances in Halogenation Methods

Year Method Halogen Introduced Advantages
2015 Microwave-assisted NXS halogenation Br, Cl Reduced reaction time
2020 NaX-K₂S₂O₈ oxidative system I, Br, Cl Mild conditions, water solvent
2023 Chalcone-based cyclocondensation I High regioselectivity

This compound exemplifies modern synthetic strategies, where halogen atoms are introduced during cyclocondensation of 3-aminopyrazoles with enaminones or chalcones. This approach minimizes step count and maximizes yield, as demonstrated in gram-scale syntheses. The compound’s bromine and chlorine atoms serve as handles for further functionalization via cross-coupling reactions, enabling diversification into kinase inhibitors or fluorescent probes.

Properties

IUPAC Name

ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-12-8-6(10)4-13-14(8)7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAQTZBKDVRUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721010
Record name Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138513-35-5
Record name Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This approach utilizes a three-component reaction involving amino pyrazoles, enaminones (or chalcone), and sodium halides (NaBr/NaCl) in the presence of K₂S₂O₈ as an oxidant. The process enables simultaneous cyclization and halogenation.

Key Steps :

  • Cyclocondensation : Amino pyrazoles react with enaminones to form the pyrazolo[1,5-a]pyrimidine core.
  • Oxidative Halogenation : K₂S₂O₈ oxidizes NaBr/NaCl to introduce bromine and chlorine at specific positions.

Reaction Conditions :

Example Procedure :

  • Reactants : 5-Methyl-1H-pyrazol-3-amine, (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one, NaBr.
  • Steps :
    • Cyclocondensation in water at 80°C for 1 h.
    • Addition of NaBr and K₂S₂O₈, continued heating for 12 h.
    • Extraction with DCM and purification via column chromatography.

Yield : 75–90% for analogous brominated derivatives.

Direct Three-Component Synthesis

Method Overview

A one-pot strategy combines amino pyrazoles, chlorinated enaminones, and NaBr under oxidative conditions to achieve simultaneous cyclization and halogenation.

Advantages :

  • Eliminates intermediate isolation.
  • Scalable for gram-scale production (e.g., 3 mmol scale).

Optimized Parameters :

Parameter Value
Solvent H₂O
Temperature 80°C
Reaction Time 2–12 h
NaBr/K₂S₂O₈ Ratio 1.2:1.5 equiv

Typical Yield : 85–95% for 3-bromo derivatives.

Post-Cyclization Functionalization

Esterification and Halogenation

  • Core Formation : Synthesize pyrazolo[1,5-a]pyrimidine-6-carboxylic acid via cyclization of amino pyrazoles with ethyl 3-oxo-3-phenylpropanoate.
  • Esterification : Treat the carboxylic acid with ethanol and H₂SO₄ to form the ethyl ester.
  • Halogenation :

Example Data :

Step Conditions Yield
Cyclization Ethanol, AcOH, 130°C, 18 h 70–80%
Bromination NBS, CCl₄, 0°C to RT, 6 h 65%
Chlorination SOCl₂, reflux, 4 h 85%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation + Halogenation High regioselectivity, scalable Requires precise temperature control 75–90%
Three-Component One-pot, time-efficient Limited to specific substrates 85–95%
Post-Functionalization Flexible for late-stage modifications Multiple purification steps 65–85%

Critical Reaction Parameters

Solvent Effects

  • Water : Enhances halogenation efficiency due to polar protic environment.
  • DMSO : Used for chalcone-based reactions but lowers yield compared to water.

Oxidant Role

K₂S₂O₈ facilitates:

  • Generation of halogen radicals (Br- /Cl- ).
  • Oxidation of intermediates for electrophilic aromatic substitution.

Halogen Source

  • NaBr : Preferred for bromination (higher atomic radius improves electrophilicity).
  • NaCl : Requires longer reaction times for chlorination.

Structural Confirmation Techniques

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.45 ppm (CH₃), δ 4.35 ppm (CH₂CH₃).
    • ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm.
  • X-ray Crystallography :
    • Confirms planar pyrazolo[1,5-a]pyrimidine core and halogen positions.
  • HRMS : Molecular ion peak at m/z 304.53 (C₉H₇BrClN₃O₂).

Challenges and Mitigation

Applications and Derivatives

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 3 and 7 undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

  • Bromine Substitution : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–100°C.

  • Chlorine Substitution : Requires harsher conditions (e.g., Pd catalysis or strong bases) due to lower electrophilicity .

Case Study :
Replacing bromine with iodine using NaI/K₂S₂O₈ in water yields iodo derivatives, as demonstrated in large-scale syntheses :

SubstrateReagentConditionsProduct Yield
3-Bromo-pyrazolo[1,5-a]pyrimidineNaI, K₂S₂O₈80°C, H₂O, 12 hr85%

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, though direct examples require extrapolation from analogous systems:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/ethanol .

  • Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines under Pd/Xantphos catalysis.

Typical Conditions :

Reaction TypeCatalystBaseSolventTemperature
Suzuki CouplingPd(PPh₃)₄K₂CO₃Toluene/EtOH90°C

Functional Group Transformations

The ethyl carboxylate group undergoes hydrolysis or transesterification:

  • Hydrolysis : Treatment with NaOH in aqueous THF yields the carboxylic acid derivative.

  • Transesterification : Reacts with methanol/H₂SO₄ to form methyl esters .

Data :

ReactionReagentConditionsProduct
Ester HydrolysisNaOH (2M)THF/H₂O, 60°C, 6hPyrazolo-pyrimidine acid

Oxidation and Reduction

  • Oxidation : The pyrimidine ring resists oxidation, but side chains (e.g., ethyl groups) may oxidize to ketones under strong oxidizers.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring selectively, preserving halogen substituents .

Spectroscopic Characterization

Key NMR data for derivatives (CDCl₃, 400 MHz) :

Proton Environmentδ (ppm)MultiplicityAssignment
Pyrimidine H8.44d (J=3.2 Hz)C7-H
Aromatic H7.92d (J=8 Hz)Phenyl substituent

Industrial-Scale Considerations

Optimized protocols emphasize green chemistry principles:

  • Solvent : Water as the primary solvent reduces environmental impact.

  • Catalyst Recovery : K₂S₂O₈ is non-toxic and facilitates easy separation .

This compound’s versatility in substitution, coupling, and functional group transformations underscores its utility in medicinal chemistry and materials science. Rigorous control of reaction parameters ensures high selectivity and yield, aligning with sustainable synthesis goals .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific cancer cell lines by targeting key enzymes involved in tumor proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound led to a reduction in cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

2. Antiviral Properties

The compound has also been explored for its antiviral activity. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit viral replication by interfering with viral polymerases.

Case Study : A recent investigation revealed that certain pyrazolo derivatives effectively inhibited the replication of the influenza virus, suggesting a potential therapeutic role for this compound in antiviral drug development .

Agrochemical Applications

This compound has shown promise in agrochemical formulations as a pesticide or herbicide. Its structural characteristics allow it to interact with biological targets in pests.

Case Study : Research conducted on the efficacy of this compound as an herbicide demonstrated significant inhibition of weed growth at low concentrations, making it a candidate for further development in agricultural applications .

Material Science Applications

In material science, this compound can be utilized as a building block for synthesizing novel polymers or materials with specific electronic properties.

Case Study : A study highlighted its use in creating conductive polymers that exhibit enhanced electrical conductivity when incorporated into composite materials, indicating potential applications in electronics and nanotechnology .

Summary Table of Applications

Application AreaSpecific Use CaseSupporting Study Reference
Medicinal ChemistryAnticancer activity
Antiviral properties
AgrochemicalsHerbicide formulation
Material ScienceConductive polymer synthesis

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

Ethyl 3-bromo-7-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • CAS No.: 2177259-44-6
  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Molecular Weight : 312.2 g/mol
  • Key Differences: Replaces the C7 chlorine with an isopropyl group.
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • CAS No.: 223141-46-6
  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Key Differences : Substitutes C2 with methyl instead of bromo at C3. The absence of bromo reduces molecular weight and halogen-related steric effects, possibly altering binding affinity in biological targets .
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₄H₁₁BrF₃N₅O₂
  • Crystallographic Data :
    • Ring Conformation : Flattened envelope shape with puckering parameters (Q = 0.125 Å, θ = 109.7°, φ = 11.7°) .
    • Dihedral Angles : 89.53° between pyrimidine and bromophenyl planes, indicating near-perpendicular orientation .
  • Key Differences : Incorporates a dihydrotetrazolo ring and trifluoromethyl group, enhancing metabolic stability and electron-withdrawing effects compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Key Functional Groups
Target Compound 304.53 Br (C3), Cl (C7) Ethyl ester (C6)
Ethyl 3-bromo-7-isopropyl derivative 312.2 Br (C3) Isopropyl (C7), ethyl ester
Ethyl 7-chloro-2-methyl derivative 239.66 Cl (C7) Methyl (C2), ethyl ester
  • Solubility : Bromo and chloro substituents increase molecular weight and may reduce aqueous solubility compared to methyl or hydroxyl analogs.
  • Spectroscopic Data : IR and NMR data for related compounds (e.g., C=O stretch at 1666 cm⁻¹ in triazolo analogs ) provide benchmarks for structural validation.

Biological Activity

Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1138513-35-5) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its significant biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrClN3O2C_9H_7BrClN_3O_2 and a molecular weight of 304.53 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core with bromine and chlorine substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC9H7BrClN3O2
Molecular Weight304.53 g/mol
Melting Point134 °C
Boiling Point323 °C
Purity≥95%

Synthesis

The synthesis of this compound typically involves multiple steps, including the bromination and chlorination of precursor compounds. A notable method includes the reaction of 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine with ethyl chloroformate under basic conditions to yield the desired carboxylate derivative .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer activity by inhibiting various kinases involved in cell proliferation and survival. This compound has shown potential as a selective inhibitor of CK2 (casein kinase 2), which is implicated in cancer progression. In vitro studies have demonstrated that modifications in the structure can enhance selectivity and potency against CK2 .

Enzyme Inhibition

The compound is also recognized for its ability to inhibit phosphoinositide 3-kinases (PI3K), particularly the δ isoform, with activity ranging from 45 µM to 0.5 µM. This inhibition is significant in the context of treating diseases such as chronic obstructive pulmonary disease (COPD) and certain cancers .

Case Studies

Case Study 1: CK2 Inhibition
In a study optimizing pyrazolo[1,5-a]pyrimidines for CK2 inhibition, this compound was evaluated alongside other derivatives. The compound demonstrated promising results in differential scanning fluorimetry assays, indicating strong binding affinity to CK2α and selectivity over other kinases involved in cell signaling pathways .

Case Study 2: Anticancer Activity
A series of derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold were synthesized and tested for anticancer properties. This compound exhibited significant cytotoxicity against various cancer cell lines, supporting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. How to validate crystallographic data against alternative structural hypotheses?

  • Methodology : Use SHELXD for dual-space direct methods to test competing models. Residual density maps (Δρ < 0.43 e Å3^{-3}) and R-factor convergence (R1 < 0.05) confirm correctness. Twinning tests (e.g., ROTAX) rule out pseudo-symmetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

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